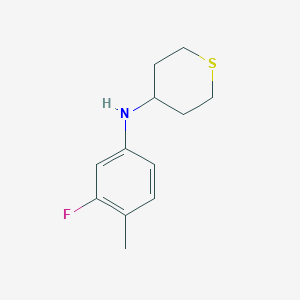

N-(3-fluoro-4-methylphenyl)thian-4-amine

Description

N-(3-fluoro-4-methylphenyl)thian-4-amine (CAS: 1156987-88-0) is a sulfur-containing heterocyclic amine with the molecular formula C₁₂H₁₆FNS and a molecular weight of 225.33 g/mol . Its structure comprises a tetrahydrothiophene (thian) ring substituted with an amine group at position 4 and a 3-fluoro-4-methylphenyl aromatic moiety. This compound’s unique combination of a non-aromatic thian ring and fluorinated/methylated aromatic substituents confers distinct electronic and steric properties, making it a subject of interest in medicinal and synthetic chemistry.

Properties

Molecular Formula |

C12H16FNS |

|---|---|

Molecular Weight |

225.33 g/mol |

IUPAC Name |

N-(3-fluoro-4-methylphenyl)thian-4-amine |

InChI |

InChI=1S/C12H16FNS/c1-9-2-3-11(8-12(9)13)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |

InChI Key |

KZRHQWBENHGFGA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2CCSCC2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)thian-4-amine typically involves the reaction of 3-fluoro-4-methylaniline with thian-4-amine under specific conditions. One common method includes the use of a suitable solvent such as ethanol and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. This method allows for better control over reaction parameters and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)thian-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluoro and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)thian-4-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)thian-4-amine involves its interaction with specific molecular targets. For instance, in antibacterial studies, it has been shown to inhibit the growth of certain bacterial strains by interfering with their cell wall synthesis or protein function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Thian vs. Thiazole Derivatives

- SSR125543A (): Core Structure: Thiazol-2-amine (aromatic, planar). Substituents: 3-fluoro-4-methylphenyl, cyclopropyl, and propynyl groups. Key Properties: Acts as a potent corticotropin-releasing factor 1 (CRF1) receptor antagonist . The aromatic thiazole ring enables π-π stacking interactions with biological targets, enhancing binding affinity.

Thian-4-amine vs. Thian-3-amine

- N-(3-chloro-4-fluorophenyl)thian-3-amine (CAS 1342164-47-9) :

- Core Structure : Thian-3-amine (amine at position 3).

- Substituents : 3-chloro-4-fluorophenyl.

- Key Properties : Chlorine and fluorine substituents increase electronegativity and lipophilicity compared to the methyl group in the target compound.

Substituent Variations

Fluorinated Aromatic Moieties

- N-(3-Fluoro-4-methylphenyl)benzamide (): Core Structure: Benzamide (amide linkage). Substituents: 3-fluoro-4-methylphenyl. Synthesis: Synthesized via nickel-catalyzed reductive aminocarbonylation (66% yield) .

Halogen vs. Methyl Substitutions

- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine ():

- Core Structure : Thiazol-2-amine.

- Substituents : 3-chloro-2-methylphenyl and 4-fluorophenyl.

- Key Properties : Demonstrated antibacterial activity, likely due to the thiazole core and halogenated substituents .

- Comparison : The chloro substituent increases electron-withdrawing effects, which may enhance reactivity compared to the methyl group in the target compound.

Functional Group Modifications

Ammonium Ylides

- (E)-3-(3-Fluoro-4-methylphenyl)-N,N-dimethylprop-2-en-1-ammonium bromide ():

- Core Structure : Quaternary ammonium salt.

- Substituents : Allyl chain with dimethylammonium and 3-fluoro-4-methylphenyl groups.

- Synthesis : 21% yield via alkylation with p-nitrophenyl bromoacetate .

- Comparison : The charged ammonium group enhances water solubility but limits membrane permeability compared to the neutral thian-4-amine.

Triazole-Thio Propanamide Derivatives

- (R,S)-2-((5-amino-4-isopropyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)propanamide (): Core Structure: Propanamide with triazole-thio substituents. Molecular Weight: 338.2 g/mol. Synthesis: 37% yield via coupling of 5-amino-4-isopropyltriazole-3-thiol and 2-chloro-propanamide . Comparison: The triazole-thio group introduces additional hydrogen-bonding sites, which may improve target specificity but reduce metabolic stability.

Biological Activity

N-(3-fluoro-4-methylphenyl)thian-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its thian structure, which includes a sulfur atom in a five-membered ring. The presence of the fluorine atom and the methyl group on the phenyl ring contributes to its unique chemical properties, enhancing its lipophilicity and stability, which are critical for biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. This compound may function by inhibiting key enzymes or receptors involved in various biochemical pathways. For instance, it has been shown to affect signal transduction pathways that are critical for cancer cell proliferation and survival.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. The compound has been tested against a variety of Gram-positive and Gram-negative bacteria, as well as fungi.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 50 |

| Escherichia coli | 18 | 100 |

| Candida albicans | 22 | 75 |

Table 1: Antimicrobial activity of this compound against selected microorganisms.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies indicate that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Induction of apoptosis |

| HeLa (cervical cancer) | 12 | Cell cycle arrest at G2/M phase |

| A549 (lung cancer) | 18 | Inhibition of proliferation |

Table 2: Anticancer activity of this compound in various cell lines.

Case Studies

- Antimicrobial Efficacy : In a study published in the Journal of Antimicrobial Chemotherapy, this compound was evaluated against resistant strains of bacteria. The results indicated that the compound possessed superior activity compared to standard antibiotics, suggesting its potential use as an alternative treatment for infections caused by resistant pathogens .

- Cancer Cell Line Studies : A recent investigation assessed the effects of this compound on MCF-7 breast cancer cells. The study found that treatment with this compound led to a significant reduction in cell viability, with associated changes in apoptotic markers such as increased caspase activity .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. The presence of electron-withdrawing groups like fluorine enhances its potency against microbial and cancerous cells. Comparative studies with similar compounds reveal that variations in substituents can lead to significant differences in activity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.